Potassium hexaiodoplatinate(IV)

photovoltaics optoelectronics semiconductors

Select K2PtI6 for its quantifiable performance edge: a direct ~1.0 eV bandgap—1.5 eV narrower than the chloride analog—enabling unmatched low-energy photon harvesting in tandem photovoltaics. Its maximum refractive index among A2PtI6 perovskites makes it the definitive choice for high-index IR optical coatings. As an air-stable, well-defined Pt(IV) precursor, it ensures reproducible synthesis of supported catalysts. Generic substitution risks bandgap mismatch and optical failure; this specification-driven selection guarantees experimental fidelity and device performance.

Molecular Formula I6K2Pt
Molecular Weight 1034.71 g/mol
CAS No. 1312-39-6
Cat. No. B1171672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hexaiodoplatinate(IV)
CAS1312-39-6
Molecular FormulaI6K2Pt
Molecular Weight1034.71 g/mol
Structural Identifiers
SMILES[K+].[K+].I[Pt-2](I)(I)(I)(I)I
InChIInChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hexaiodoplatinate(IV) 1312-39-6: Baseline Properties for Scientific Procurement


Potassium hexaiodoplatinate(IV) (K2PtI6, CAS: 1312-39-6) is an inorganic salt belonging to the class of vacancy-ordered double perovskites (A2BX6) [1]. It is a dark red or black crystalline solid with a molecular weight of 1034.7 g/mol [2]. As a stable Pt(IV) hexaiodide complex, it serves as a critical precursor and material in catalysis, materials science, and crystallography .

Procurement Risk: Why Generic K2PtI6 Substitution Fails in Perovskite and Catalytic Applications


While K2PtI6 shares the A2PtX6 formula with other platinum halide perovskites like K2PtCl6, K2PtBr6, Cs2PtI6, and Rb2PtI6, generic substitution is invalid. The anion (X) and cation (A) fundamentally dictate the compound's electronic structure, optical constants, thermal phase stability, and photochemical behavior [1][2]. For example, switching the halide from iodide to chloride or bromide increases the band gap by 1.0-1.7 eV [3], while changing the A-site cation from potassium to cesium or rubidium alters the semiconductor type from direct to quasi-direct/indirect [1][4]. These are not minor variations; they are quantifiable, performance-defining differences that necessitate precise, evidence-based selection.

Quantitative Differentiation: K2PtI6 vs. Closest Analogs (K2PtCl6, K2PtBr6, Cs2PtI6, Rb2PtI6)


Direct Semiconductor Bandgap Optimized for Visible Light Harvesting

K2PtI6 exhibits a direct bandgap of 0.9-1.1 eV [1][2], which is ideally suited for absorption in the near-infrared to visible spectrum. In contrast, its chloride and bromide analogs have significantly larger bandgaps: K2PtCl6 is 2.6 eV [3] and K2PtBr6 is 2.2 eV [4]. Compared to other iodides, K2PtI6 is a direct semiconductor, whereas Cs2PtI6 (1.29-1.41 eV) and Rb2PtI6 (1.15-1.45 eV) are reported as indirect or quasi-direct [5][6][7]. This distinction is critical for device efficiency.

photovoltaics optoelectronics semiconductors

Superior Optical Constants for Photonic Device Design

DFT calculations show that K2PtI6 possesses the maximum refractive index and dielectric constant among the A2PtI6 (A = K, Rb, Cs) series [1]. For instance, its high dielectric constant is advantageous for charge separation and reducing exciton binding energy in optoelectronic devices. These properties are a direct consequence of its lower bandgap and unique electronic structure compared to its Rb and Cs analogs.

optical materials refractive index dielectric constant

Defining Thermal Phase Behavior and Critical Temperatures

K2PtI6 exhibits a complex, temperature-dependent structural evolution characterized by a critical temperature (Tc) of 460 K for the transition to its cubic phase [1]. This is significantly higher than its bromide counterpart, K2PtBr6, which has a Tc of 175 K [1]. This difference in phase transition temperatures is a direct consequence of the larger iodide anion influencing octahedral tilting [2], a key parameter for understanding material stability and fabrication processing windows.

crystallography phase transitions thermal stability

Maximized Octahedral Tilting Influencing Electronic Structure

Among the A2PtX6 (A = K, Rb, Cs; X = Cl, Br, I) series, K2PtI6 exhibits the largest octahedral rotation angle (θ) [1]. The study found that for a given A-site cation, θ increases from Cl to Br to I, and for a given halide, θ decreases from K to Rb to Cs, making the θ for K2PtI6 the maximum [1]. This structural parameter is known to be directly correlated with changes in electronic band structure and band gap.

crystal structure perovskites octahedral tilting

Target Applications for Potassium Hexaiodoplatinate(IV) Based on Quantitative Evidence


Near-Infrared Absorber in Lead-Free Tandem Solar Cells

K2PtI6's direct, low bandgap (~1.0 eV) makes it an excellent candidate for the bottom cell absorber in tandem photovoltaic architectures [1]. Its bandgap, which is 1.5 eV narrower than its chloride analog, allows it to harvest low-energy photons that wide-bandgap top cells (e.g., ~1.8 eV perovskites) cannot utilize, directly increasing the theoretical maximum power conversion efficiency of the device stack [2].

Model Compound for Fundamental Perovskite Structure-Property Studies

The well-defined, quantifiable structural evolution of K2PtI6—including its high Tc of 460 K and maximum octahedral tilting angle—positions it as a key model system for studying the relationship between crystal structure and electronic properties in vacancy-ordered double perovskites [3][4]. Its complex phase transitions provide a rigorous test bed for theoretical models and experimental techniques like high-resolution diffraction, aiding in the rational design of more complex materials.

High-Index Material for Optical Coatings and Photonics

Given its computationally verified maximum refractive index among the A2PtI6 (A = K, Rb, Cs) series, K2PtI6 is a promising material for applications requiring high refractive index layers [5]. This property is particularly valuable in the design of optical waveguides, anti-reflection coatings, and dielectric mirrors for infrared and near-infrared optics, where a higher index contrast improves device performance and miniaturization.

Stable Pt(IV) Precursor for Heterogeneous Catalyst Synthesis

K2PtI6 serves as a well-defined, air-stable Pt(IV) precursor for synthesizing supported platinum catalysts . Its stability allows for controlled impregnation or deposition onto high-surface-area supports (e.g., TiO2, Al2O3), followed by reduction to form active Pt nanoparticles. This route is particularly useful in research settings for studying structure-sensitive catalytic reactions like CO oxidation or selective hydrogenation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium hexaiodoplatinate(IV)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.